DL-Phenylmercapturic Acid

概要

説明

DL-Phenylmercapturic Acid: (N-acetyl-S-(phenyl)-L-cysteine) is a urinary metabolite of benzene, a known genotoxic carcinogen. This compound is used as a biomarker to assess benzene exposure in humans . Benzene exposure is linked to various hematological abnormalities, including acute myeloid and acute non-lymphocytic leukemia .

準備方法

Synthetic Routes and Reaction Conditions: DL-Phenylmercapturic Acid can be synthesized through the reaction of benzene with glutathione, followed by enzymatic conversion to S-phenylcysteine and subsequent acetylation to form S-phenylmercapturic acid .

Industrial Production Methods: In industrial settings, this compound is typically prepared through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. The process involves solid-phase extraction (SPE) and the use of specific mobile phases such as acetonitrile, water, and acetic acid .

化学反応の分析

Types of Reactions: DL-Phenylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .

科学的研究の応用

Chemistry: DL-Phenylmercapturic Acid is used as a biomarker in analytical chemistry to monitor benzene exposure. It is detected using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .

Biology: In biological research, this compound is studied for its role in the metabolism of benzene and its impact on human health .

Medicine: In medical research, this compound is used to assess the exposure of individuals to benzene, particularly in occupational settings .

Industry: Industrially, this compound is used to monitor environmental and occupational exposure to benzene, ensuring compliance with safety regulations .

作用機序

DL-Phenylmercapturic Acid exerts its effects by acting as a biomarker for benzene exposure. Benzene is metabolized in the liver to form various metabolites, including this compound. This compound is then excreted in the urine, where it can be measured to assess the level of benzene exposure . The molecular targets and pathways involved include the enzymatic conversion of benzene to phenol, catechol, and hydroquinone, which are further metabolized to this compound .

類似化合物との比較

S-Benzylmercapturic acid: A metabolite of toluene, used as a biomarker for toluene exposure.

t,t-Muconic acid: Another metabolite of benzene, used as a biomarker for benzene exposure.

Uniqueness: DL-Phenylmercapturic Acid is unique in its specific use as a biomarker for benzene exposure. While other compounds like S-Benzylmercapturic acid and t,t-Muconic acid are also used as biomarkers, this compound is particularly sensitive and reliable for detecting low levels of benzene exposure .

特性

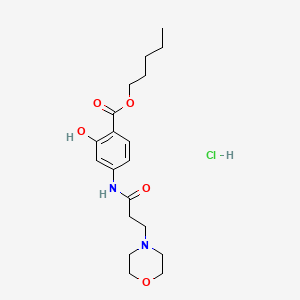

IUPAC Name |

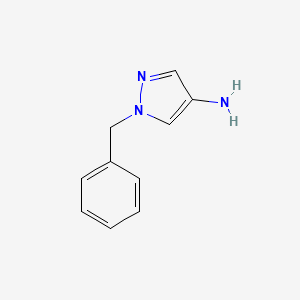

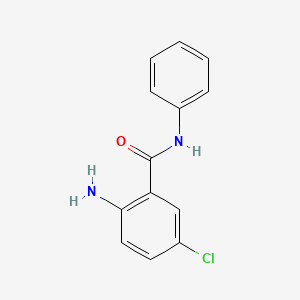

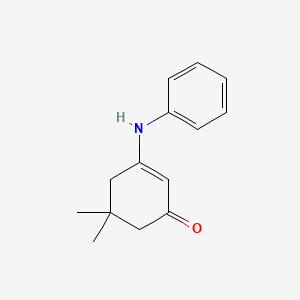

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike other benzene metabolites like trans,trans-muconic acid, S-PMA is not produced from other common sources. This makes it a more specific indicator of benzene exposure, even at low levels. []

ANone: Several techniques are used, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection [, , ], diode-array detection (DAD) [], or mass spectrometry (MS) [, , , , , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for S-PMA analysis. [, , , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Provides a rapid and cost-effective screening method. [, , , ]

A: * Low concentrations in urine: Especially at low exposure levels, necessitating highly sensitive analytical methods. [, , ]* Presence of a precursor: Pre-S-phenylmercapturic acid in urine can convert to S-PMA during acidification, leading to overestimations. [, , ] This variability necessitates standardized sample preparation, potentially including quantitative hydrolysis for total S-PMA measurement. [, , ]* Influence of smoking: Smokers generally exhibit higher S-PMA levels, even without occupational exposure. [, ] This emphasizes the importance of considering smoking habits when interpreting S-PMA data. []

A: The pH at which urine samples are prepared significantly impacts the final S-PMA concentration. Acidic conditions convert pre-S-PMA to S-PMA, leading to artificially high results if not standardized across laboratories. [] Neutral pH during sample preparation might provide a more accurate baseline but could underestimate total potential S-PMA. []

ANone: Automated systems offer several benefits, including:

- Increased throughput: Enables the analysis of a large number of samples, crucial for large-scale studies and biomonitoring programs. [, , ]

- Reduced manual labor: Minimizes human error and improves efficiency, freeing up resources for other tasks. []

- Improved reproducibility: Standardized procedures enhance the consistency and reliability of results. []

A: Benzene metabolism involves its initial conversion to benzene oxide-oxepin. This reactive intermediate primarily rearranges to phenol but can also react with glutathione, albeit inefficiently, to form pre-S-PMA. This precursor then undergoes further enzymatic processing and dehydration to yield S-PMA, which is excreted in urine. []

A: Glutathione acts as a detoxifying agent, conjugating with the reactive benzene oxide-oxepin to prevent its further metabolism into potentially harmful metabolites. This conjugation is a crucial step in the pathway leading to the formation of S-PMA. []

A: While benzene oxide-oxepin can be conjugated with glutathione to initiate S-PMA formation, this reaction is relatively inefficient at physiological pH. The spontaneous rearrangement of benzene oxide-oxepin to phenol is much faster, making phenol the major metabolite of benzene. []

A: Polymorphisms in genes like CYP2E1, NQO1, EPHX1, and GSTT1 can influence the activity of enzymes involved in benzene metabolism, thus impacting S-PMA levels. [, ] Notably, GSTT1 deletions are significantly associated with higher S-PMA levels, highlighting the importance of considering genetic factors in exposure assessment. [, , ]

ANone: S-PMA analysis serves as a valuable tool for:

- Biological monitoring: Accurately assessing benzene exposure in workers, particularly in industries like petrochemicals, footwear manufacturing, and oil refineries. [, , , , , , , , , ]

- Risk assessment: Identifying individuals and populations at higher risk of benzene-related health effects, allowing for timely intervention and prevention strategies. [, , ]

- Evaluating effectiveness of control measures: Assessing the impact of workplace interventions aimed at reducing benzene exposure and protecting worker health. []

ANone: Future research can focus on:

- Standardized analytical methods: Developing and validating highly sensitive and specific methods with minimized inter-laboratory variability, particularly for low exposure levels. []

- Understanding genetic influences: Further elucidating the role of genetic polymorphisms on S-PMA levels to improve personalized exposure assessment and risk stratification. []

- Exploring other exposure sources: Investigating the contribution of non-occupational sources, like traffic pollution and environmental tobacco smoke, to S-PMA levels. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)